

discovery and history of 2-Methyl-6-nitroaniline

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Compound of Interest

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An In-depth Technical Guide to **2-Methyl-6-nitroaniline**: Discovery and History

Introduction

2-Methyl-6-nitroaniline, also known as 6-nitro-o-toluidine, is an important chemical intermediate with the molecular formula C₇H₈N₂O₂. It is characterized as an orange-yellow crystalline solid.[1][2] This compound serves as a crucial building block in the synthesis of a variety of organic molecules, particularly in the manufacturing of dyes, pigments, and pharmaceuticals.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of **2-Methyl-6-nitroaniline**, tailored for researchers, scientists, and professionals in drug development.

Discovery and History

The precise details surrounding the initial discovery of **2-Methyl-6-nitroaniline** are not extensively documented in the available literature. It is understood to have been first synthesized in the early 20th century within the context of advancements in dye chemistry.[1] During this era, chemists were actively exploring the derivatization of aromatic compounds to create new synthetic dyes. The development of triphenylmethane dyes, for instance, relied on the use of toluidine isomers, highlighting the industrial importance of substituted anilines.[4] The synthesis of **2-Methyl-6-nitroaniline** would have been a logical extension of the nitration reactions of o-toluidine, a common starting material in the dye industry.[5] Although a specific discoverer or year cannot be definitively cited, its emergence is intrinsically linked to the expansion of the synthetic dye industry.

Physicochemical Properties

2-Methyl-6-nitroaniline exhibits distinct physical and chemical properties that are critical for its application in organic synthesis. A summary of these properties is presented in the table below.

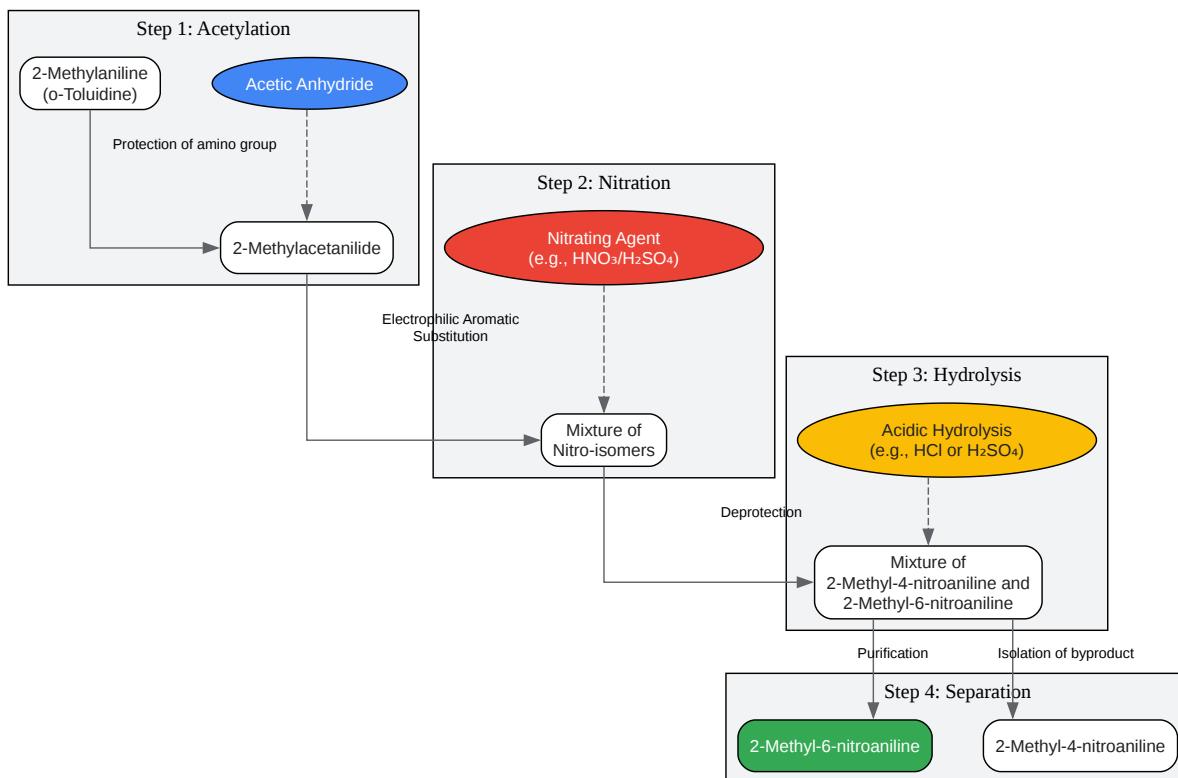
Property	Value	Reference
Molecular Weight	152.15 g/mol	[6]
Appearance	Orange-yellow prisms or brown granular powder	[6]
Melting Point	93-96 °C	
Solubility	Insoluble in water	[6]
Density	1.19 g/cm³ at 100 °C	[6]
CAS Number	570-24-1	

Synthesis of 2-Methyl-6-nitroaniline

The most prevalent and industrially significant method for the synthesis of **2-Methyl-6-nitroaniline** involves a three-step process starting from 2-methylaniline (o-toluidine). This process includes:

- Acetylation: The amino group of o-toluidine is protected by acetylation to form 2-methylacetanilide. This step is crucial to control the regioselectivity of the subsequent nitration reaction.
- Nitration: The acetylated intermediate is then nitrated. The acetyl group directs the incoming nitro group primarily to the para position (4-nitro) and to a lesser extent, the ortho position (6-nitro) relative to the methyl group.
- Hydrolysis: The resulting mixture of nitro-isomers is hydrolyzed to remove the acetyl protecting group, yielding a mixture of 2-methyl-4-nitroaniline and **2-methyl-6-nitroaniline**. These isomers are then separated.

The overall chemical transformation is depicted in the following workflow diagram.

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Caption: Synthesis workflow for **2-Methyl-6-nitroaniline** from o-toluidine.

Experimental Protocols

Detailed experimental procedures for the synthesis of **2-Methyl-6-nitroaniline** have been reported, with variations in reagents and conditions. Below are summaries of two common protocols.

Protocol 1: Two-Step Acetylation and Nitration

This method separates the acetylation and nitration steps to allow for better temperature control during nitration.[\[7\]](#)[\[8\]](#)

- Acetylation:
 - o-Toluidine is reacted with acetic anhydride to form 2-methylacetanilide.
- Nitration:
 - The synthesized 2-methylacetanilide is dissolved in a suitable solvent.
 - A nitrating mixture (e.g., nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature to control the exothermic reaction.
- Hydrolysis:
 - The resulting nitroacetanilide isomers are hydrolyzed using an acid, such as hydrochloric acid or sulfuric acid, under reflux.
- Separation:
 - The mixture of 2-methyl-4-nitroaniline and **2-methyl-6-nitroaniline** is then separated. One reported method involves direct dissociation with water to precipitate **2-methyl-6-nitroaniline**, followed by treatment of the mother liquor with ammonia to obtain 2-methyl-4-nitroaniline.[\[2\]](#)

Protocol 2: One-Pot Synthesis

In some procedures, the acetylation and nitration are performed in a single reaction vessel ("one-pot").[\[7\]](#)[\[8\]](#)

- o-Toluidine is slowly added to acetic anhydride with constant stirring.

- The reaction mixture is cooled, and 70% nitric acid is added dropwise, maintaining the temperature between 10-12 °C.[9]
- The resulting solution is poured into ice water to precipitate the acetylated nitro-isomers.
- The precipitate is collected and washed.
- The wet acetamide product is then mixed with 70% sulfuric acid and refluxed for several hours to achieve hydrolysis.[9]
- **2-Methyl-6-nitroaniline** can be separated from the reaction mixture by steam distillation.[9]

Quantitative Data from Synthesis

The yield and purity of **2-Methyl-6-nitroaniline** can vary depending on the specific synthetic method employed. The following table summarizes reported quantitative data from different studies.

Starting Material	Method	Yield of 2-Methyl-6-nitroaniline	Purity	Reference
2-Methylaniline	Two-step acetylation and nitration	59.4%	99.68%	[7][8]
2-Methylaniline	One-pot acetylation and nitration, followed by hydrolysis and steam distillation	52.3%	Not specified	[9]
2-Methylaniline	Acetylation, nitration, deacetylation, and separation by water dissociation	59.7%	>97.0%	[2]
2-Methylaniline	Acylation with glacial acetic acid, nitration with mixed acid, and hydrolysis with HCl	Not specified individually for the 6-nitro isomer	Not specified	[2]

Applications in Research and Development

2-Methyl-6-nitroaniline is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

- **Pharmaceutical Intermediates:** It is a precursor for the synthesis of various bioactive molecules. For example, it is used to synthesize 7-nitroindazole, which is a selective inhibitor of neuronal nitric oxide synthase (nNOS).[\[2\]](#)

- Dye and Pigment Industry: As its historical context suggests, **2-Methyl-6-nitroaniline** remains an important intermediate in the production of azo dyes.[10]
- Organic Synthesis: It is also used to produce other chemical intermediates, such as 2-amino-6-methylbenzoic acid.[2]

Conclusion

2-Methyl-6-nitroaniline is a chemical intermediate with a history rooted in the development of the synthetic dye industry. While the specific details of its initial discovery are not well-documented, its synthesis and applications are well-established. The standard synthesis route via acetylation, nitration, and hydrolysis of o-toluidine is robust and has been optimized to produce high-purity material. Its role as a versatile building block continues to be significant in the production of dyes, pigments, and specialized chemicals for the pharmaceutical and agrochemical sectors. This guide provides a foundational understanding of this important compound for professionals in chemical research and development.

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